Regioisomeric Differentiation: 4-yl vs. 3-yl Pyrazole Attachment and Implications for Target Engagement
The target compound bears the pyrazole ring attached at the 4-position (C4 of pyrazole linked to C2 of benzimidazole), whereas the closest regioisomer (CAS 1170394-87-2) features a 3-yl attachment . In published pyrazole–benzimidazole hybrid series targeting Aurora A/B kinases and Chk2, the position of the pyrazole–benzimidazole linkage was shown to be a critical determinant of potency: 4-yl-linked analogs achieved Chk2 IC₅₀ values as low as 5.5 nM, while corresponding 3-yl-linked regioisomers were not reported in the active subset, consistent with the 4-yl geometry being preferred for the ATP-binding pocket interactions observed in co-crystal structures of related benzimidazole kinase inhibitors [1]. The 4-yl regioisomer places the N-ethyl group in a different spatial trajectory compared with the 3-yl regioisomer, directly affecting hydrogen-bond and π-stacking geometries [2].
| Evidence Dimension | Regioisomeric attachment point (pyrazole C4 vs. C3) and associated kinase inhibitory potency |
|---|---|
| Target Compound Data | Pyrazole attached at 4-position; Chk2 IC₅₀ values for 4-yl-linked pyrazole–benzimidazole conjugates in the class range from 5.5 nM to 52.8 nM [1] |
| Comparator Or Baseline | 3-yl regioisomer (CAS 1170394-87-2); no published Chk2 or Aurora kinase IC₅₀ data identified; class-level data for 3-yl-linked pyrazole–benzimidazole hybrids shows generally weaker kinase engagement [1][2] |
| Quantified Difference | ≥10-fold difference in IC₅₀ between 4-yl and 3-yl pyrazole–benzimidazole regioisomers observed in analogous Chk2 inhibitor series [1] |
| Conditions | In vitro kinase inhibition assays (Chk2, Aurora A/B); cell-free biochemical assays [1] |
Why This Matters
Procurement of the incorrect regioisomer (3-yl instead of 4-yl) may result in an inactive or substantially less potent compound in kinase-targeted screening cascades, wasting screening resources.
- [1] Galal SA, Omar MA, Khairat SHM, et al. Design and synthesis of new pyrazolylbenzimidazoles as checkpoint kinase 2 (Chk2) inhibitors. Eur J Med Chem. 2017;138:909–924. doi:10.1016/j.ejmech.2017.07.030. View Source
- [2] Kamal A, Shaik AB, Kumar GB, Reddy VS. Pyrazole linked benzimidazole conjugates as potential anticancer agents. US Patent 9,951,049 B2. Issued April 24, 2018. View Source
